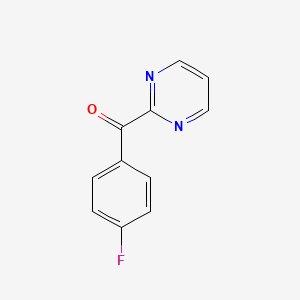

2-(4-氟苯甲酰)嘧啶

描述

“2-(4-Fluorobenzoyl)pyrimidine” is a chemical compound with the CAS Number: 1182748-63-5 . It is used in various scientific and industrial applications .

Synthesis Analysis

Pyrimidine derivatives have been synthesized using various methods . For instance, one study synthesized new pyrimidine derivatives and evaluated their antifungal activities against fourteen phytopathogenic fungi . Another study discussed the synthesis of pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been determined using various techniques . For example, one study determined the molecular structure of a pyrimidine derivative using single crystal X-ray diffraction studies .Chemical Reactions Analysis

Pyrimidine derivatives have been involved in various chemical reactions . For instance, one study discussed the synthesis of pyrimidines from ethyl cyanoacetate . Another study discussed the synthesis of pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorobenzoyl)pyrimidine” can be found in various sources .科学研究应用

Antimicrobial Applications

“2-(4-Fluorobenzoyl)pyrimidine” has been identified as a core structure in the development of antimicrobial agents. Due to its synthetic accessibility and structural diversity, pyrimidine derivatives are used to create compounds that can combat a wide range of microbial infections. These compounds can be tailored to target specific bacterial strains, making them valuable in the fight against antibiotic-resistant bacteria .

Anticancer Therapeutics

Pyrimidine derivatives, including “2-(4-Fluorobenzoyl)pyrimidine”, play a significant role in anticancer drug design. They are involved in the synthesis of compounds that exhibit activity against various cancer cell lines. The structural versatility of pyrimidine allows for the optimization of drug candidates to improve their efficacy and reduce side effects .

Central Nervous System (CNS) Agents

The pyrimidine scaffold is crucial in the development of CNS-active agents. Derivatives of “2-(4-Fluorobenzoyl)pyrimidine” have potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with CNS receptors .

Anti-Inflammatory and Analgesic Agents

Research has shown that pyrimidine derivatives can be effective in creating anti-inflammatory and analgesic medications. “2-(4-Fluorobenzoyl)pyrimidine” can be used to synthesize new compounds that may offer relief from chronic pain and inflammation, with a focus on minimizing the risk of addiction and adverse effects .

Antidiabetic Drugs

The pyrimidine ring is a component in the synthesis of antidiabetic drugs. “2-(4-Fluorobenzoyl)pyrimidine” could be used to develop novel medications that regulate blood sugar levels, offering an alternative to current treatments and potentially improving patient outcomes .

Cardiovascular Medications

Pyrimidine derivatives are also explored for their cardiovascular applications. Compounds derived from “2-(4-Fluorobenzoyl)pyrimidine” may serve as calcium channel blockers or act on other targets to treat hypertension and other heart-related conditions .

作用机制

Target of Action

The primary targets of 2-(4-Fluorobenzoyl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

2-(4-Fluorobenzoyl)pyrimidine, as a pyrimidine derivative, exerts its potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth and metabolism, which is particularly relevant in the context of cancer treatment .

Biochemical Pathways

The biochemical pathways affected by 2-(4-Fluorobenzoyl)pyrimidine are those involving protein kinases. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The inhibition of protein kinases by 2-(4-Fluorobenzoyl)pyrimidine can disrupt these pathways, leading to changes in cell growth and metabolism .

Pharmacokinetics

It’s worth noting that pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity

Result of Action

The molecular and cellular effects of 2-(4-Fluorobenzoyl)pyrimidine’s action are primarily related to its inhibition of protein kinases. This inhibition can control cell growth and metabolism, which can be particularly beneficial in the context of cancer treatment . By disrupting the normal function of protein kinases, 2-(4-Fluorobenzoyl)pyrimidine can potentially slow or stop the growth of cancer cells .

Action Environment

It’s known that factors such as ph, alkalinity, and the presence of certain ions can influence the degradation of pyrimidines

安全和危害

未来方向

属性

IUPAC Name |

(4-fluorophenyl)-pyrimidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPIUVPYXFOGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorobenzoyl)pyrimidine | |

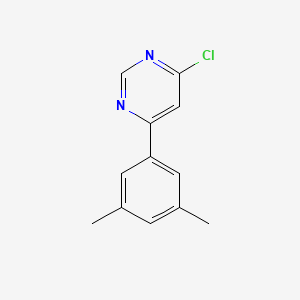

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

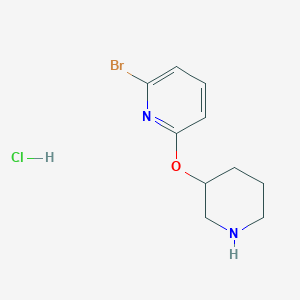

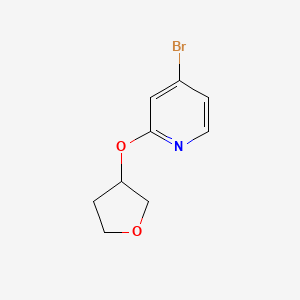

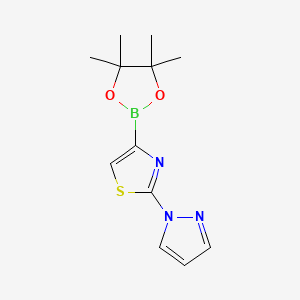

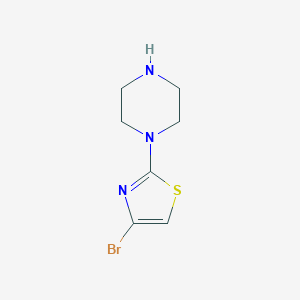

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)